

Spectroscopic Profile of 4-Bromo-3-methoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methoxyaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3-methoxyaniline** (CAS No. 19056-40-7), a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data and experimental protocols to support their research and development activities.

Chemical Structure and Properties

4-Bromo-3-methoxyaniline is a substituted aniline with the molecular formula C_7H_8BrNO and a molecular weight of 202.05 g/mol.^[3] The structure features a bromine atom at the 4-position and a methoxy group at the 3-position of the aniline ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-3-methoxyaniline**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **4-Bromo-3-methoxyaniline**^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.1	d	1H	Ar-H
6.31	s	1H	Ar-H
6.1	d	1H	Ar-H
5.27	bs	2H	-NH ₂
3.72	s	3H	-OCH ₃

Solvent: DMSO-d₆, Instrument: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

At the time of this publication, specific experimental ¹³C NMR data for **4-Bromo-3-methoxyaniline** was not publicly available in the searched databases.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **4-Bromo-3-methoxyaniline** has been recorded.[4] While the full spectrum is not provided here, the key functional group absorptions are expected in the following regions:

Table 2: Expected IR Absorption Regions for **4-Bromo-3-methoxyaniline**

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (amine)	3300-3500
C-H Stretch (aromatic)	3000-3100
C-H Stretch (methyl)	2850-2960
C=C Stretch (aromatic)	1450-1600
C-O Stretch (ether)	1000-1300
C-Br Stretch	500-600

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for **4-Bromo-3-methoxyaniline**, is not readily available in the public domain. The expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like **4-Bromo-3-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **4-Bromo-3-methoxyaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- The ^1H NMR spectrum was recorded on a 400 MHz spectrometer.[\[1\]](#)
- Standard acquisition parameters for proton NMR are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **4-Bromo-3-methoxyaniline** onto the center of the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.[\[4\]](#)

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

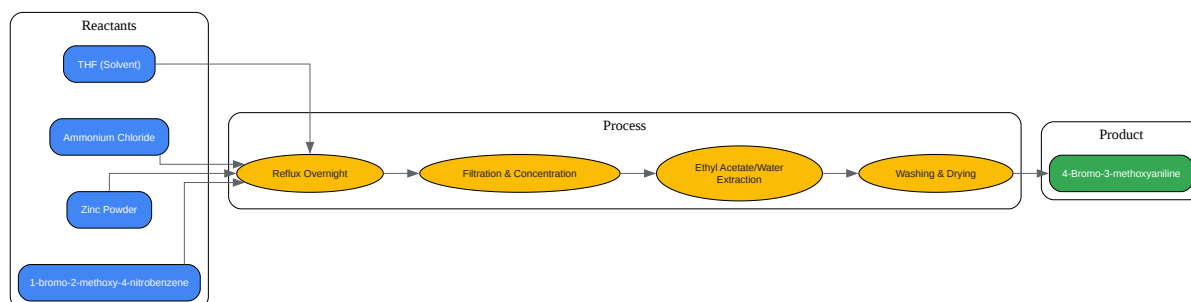
- Prepare a dilute solution of **4-Bromo-3-methoxyaniline** in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- The presence of bromine will result in two major molecular ion peaks with a mass difference of approximately 2 Da and a near 1:1 intensity ratio.

Synthesis Workflow

The synthesis of **4-Bromo-3-methoxyaniline** can be achieved through the reduction of 1-bromo-2-methoxy-4-nitrobenzene.[\[1\]](#)

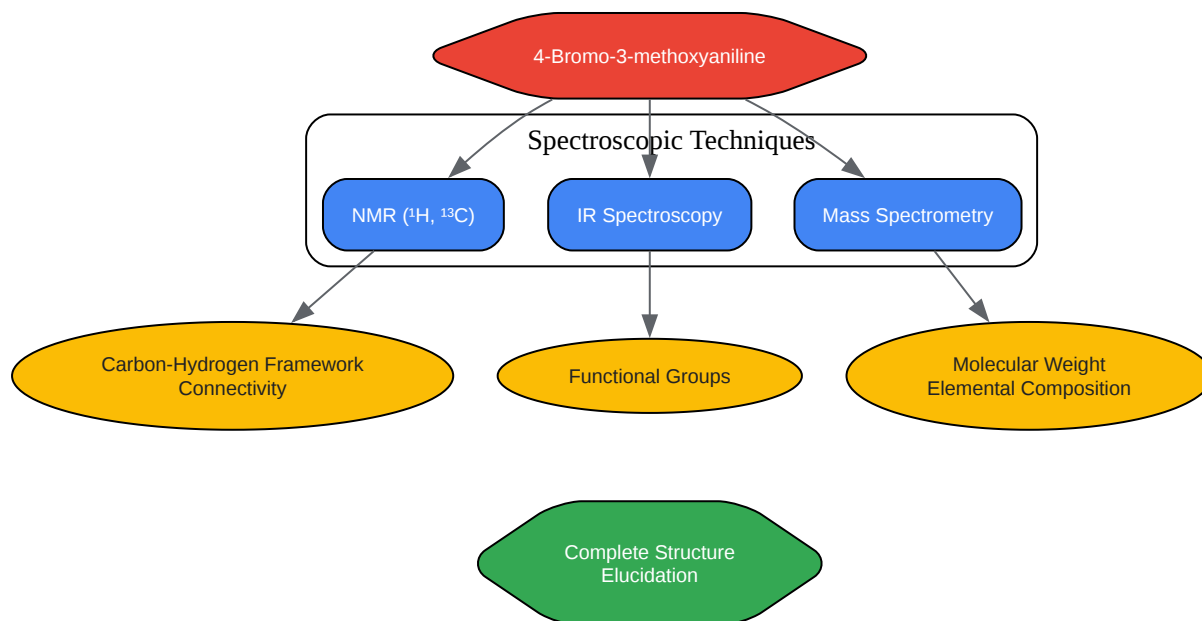


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Caption: Synthesis of **4-Bromo-3-methoxyaniline**.

Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive characterization of the molecule.



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Caption: Spectroscopic analysis workflow.

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